molecular formula C14H10F3NO3 B3012718 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenylacetate CAS No. 2416230-46-9

4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenylacetate

Cat. No.: B3012718
CAS No.: 2416230-46-9
M. Wt: 297.233
InChI Key: IFGDGASKZXKARK-UHFFFAOYSA-N
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Description

4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenylacetate is an organic compound that belongs to the class of phenylacetates It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenylacetate moiety

Scientific Research Applications

4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenylacetate has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenylacetate typically involves the reaction of 4-hydroxyphenylacetic acid with 5-(trifluoromethyl)pyridin-2-ol in the presence of a suitable coupling agent. The reaction is usually carried out under mild conditions, with the use of catalysts such as palladium or copper to facilitate the coupling process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenylacetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include phenolic derivatives, amine derivatives, and various substituted phenylacetates, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonyl chloride
  • 4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1-carboxylic acid
  • 5-(trifluoromethyl)pyridine-2-carboxylic acid

Uniqueness

Compared to similar compounds, 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenylacetate is unique due to its specific combination of the trifluoromethyl group and phenylacetate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c1-9(19)20-11-3-5-12(6-4-11)21-13-7-2-10(8-18-13)14(15,16)17/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGDGASKZXKARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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